molecular formula C12H17ClO B12546843 2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- CAS No. 143675-88-1

2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)-

Cat. No.: B12546843
CAS No.: 143675-88-1
M. Wt: 212.71 g/mol
InChI Key: ZPRNYBRZDSCMKE-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- is an organic compound belonging to the cyclohexenone family. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with chloro, ethyl, methyl, and propenyl groups. It is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes, often using hydrogen peroxide and vanadium catalysts. These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions with nucleophiles, which is a key step in many of its applications. The chloro, ethyl, and methyl groups influence its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

143675-88-1

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

3-chloro-6-ethyl-6-methyl-2-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C12H17ClO/c1-4-6-9-10(13)7-8-12(3,5-2)11(9)14/h4H,1,5-8H2,2-3H3

InChI Key

ZPRNYBRZDSCMKE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=C(C1=O)CC=C)Cl)C

Origin of Product

United States

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